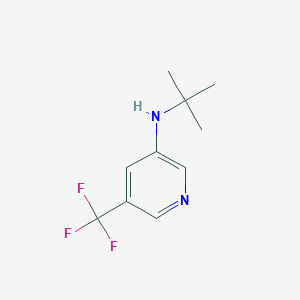

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various trifluoromethylated compounds.

Industrial Production Methods

Industrial production of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The trifluoromethyl group can be substituted with other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce compounds with different functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Enzyme Inhibition : Preliminary studies indicate that N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine may exhibit biological activity relevant to pharmacology. Compounds with similar structures have been explored as potential enzyme inhibitors or receptor modulators. The specific pathways influenced by this compound remain to be fully elucidated, but its structural characteristics suggest possible interactions with neurotransmitter systems or metabolic enzymes.

- Drug Development : The compound's unique properties make it a candidate for incorporation into drug-like molecules. For instance, it can be utilized in synthesizing derivatives that may enhance therapeutic efficacy or target specificity. Its compatibility with various derivatization reactions allows for the exploration of new pharmaceutical agents .

Agrochemical Applications

This compound is part of a broader class of trifluoromethylpyridine derivatives that have been successfully utilized in agrochemical formulations. The trifluoromethyl group enhances the bioactivity of these compounds, making them effective as crop protection agents against pests .

Case Studies and Research Findings

Recent studies have highlighted the potential of trifluoromethylpyridine derivatives in both pharmaceutical and agrochemical sectors:

- Pharmaceutical Development : Research has indicated that derivatives containing the trifluoromethyl moiety are undergoing clinical trials for various therapeutic applications, including anti-inflammatory and antimicrobial properties .

- Agrochemical Use : Over 20 new agrochemicals containing trifluoromethylpyridine structures have been introduced to the market, demonstrating their effectiveness in crop protection strategies .

Mecanismo De Acción

The mechanism of action of N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .

Comparación Con Compuestos Similares

Similar Compounds

- N-tert-butyl-5-(trifluoromethyl)piperazine-1-carboxylate

- N-tert-butyl-5-(trifluoromethyl)pyrazole-3-carboxamide

Uniqueness

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific structural features, such as the presence of both a tert-butyl group and a trifluoromethyl group on the pyridine ring.

Actividad Biológica

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13F3N2

- Molecular Weight : 218.22 g/mol

- CAS Number : 2173992-34-0

The presence of the trifluoromethyl group in the compound significantly enhances its lipophilicity and biological activity, making it a valuable scaffold for drug development .

The biological activity of this compound primarily arises from its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group is known to improve the potency and selectivity of compounds in various biological assays by enhancing their ability to penetrate cell membranes .

Target Enzymes and Pathways

The compound may act on multiple biochemical pathways depending on its specific targets. For instance, studies suggest that it could inhibit certain kinases associated with cancer cell proliferation, thereby inducing cell death through mechanisms like methuosis .

Anticancer Activity

Research indicates that derivatives containing trifluoromethyl groups exhibit significant anticancer properties. For example, this compound has shown promising results against glioblastoma (GBM) cells, with an IC50 range of 2.5 - 10 µM, indicating its potential to induce methuosis—a form of cell death characterized by cytoplasmic vacuolization without typical apoptotic features .

Table 1: Summary of Biological Activities

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | GBM Cells | 2.5 - 10 | Induces methuosis |

| Trifluoromethyl analogues | CDK2/CDK9 | 0.36 / 1.8 | Inhibits cellular proliferation |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure and the route of administration. The ADME (Absorption, Distribution, Metabolism, Excretion) properties are crucial for understanding its efficacy and safety in vivo .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogues:

- Antichlamydial Activity : Research has shown that compounds with similar structures can effectively inhibit the growth of Chlamydia trachomatis, suggesting potential applications in treating infections while maintaining host cell viability .

- Structure-Activity Relationship (SAR) : Studies have established that the presence of the trifluoromethyl group is critical for enhancing biological activity. For instance, replacing this group with other substituents significantly reduced efficacy .

- Comparative Studies : A comparative analysis revealed that compounds with trifluoromethyl substitutions exhibited superior activities against various pathogens compared to their non-fluorinated counterparts, underscoring the importance of this functional group in drug design .

Propiedades

IUPAC Name |

N-tert-butyl-5-(trifluoromethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2/c1-9(2,3)15-8-4-7(5-14-6-8)10(11,12)13/h4-6,15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLKSZQHYPJZBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CN=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.